molecular formula C17H21ClN2O3S B604206 [(4-Chloro-3-pentyloxyphenyl)sulfonyl](3-pyridylmethyl)amine CAS No. 914619-83-3

[(4-Chloro-3-pentyloxyphenyl)sulfonyl](3-pyridylmethyl)amine

Cat. No.: B604206
CAS No.: 914619-83-3
M. Wt: 368.9g/mol
InChI Key: SXJUVHUFNHWHKQ-UHFFFAOYSA-N
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Description

(4-Chloro-3-pentyloxyphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with a chloro and pentyloxy group Additionally, it contains a pyridylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-pentyloxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Preparation of 4-Chloro-3-pentyloxyphenylsulfonyl chloride: This can be achieved by reacting 4-chloro-3-pentyloxyphenol with chlorosulfonic acid under controlled conditions.

    Formation of the sulfonamide: The sulfonyl chloride intermediate is then reacted with 3-pyridylmethylamine in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-pentyloxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, given the presence of the phenyl ring.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can yield sulfone or sulfide derivatives, respectively.

Scientific Research Applications

(4-Chloro-3-pentyloxyphenyl)sulfonylamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of (4-Chloro-3-pentyloxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-methoxyphenyl)sulfonylamine
  • (4-Chloro-3-ethoxyphenyl)sulfonylamine
  • (4-Chloro-3-butoxyphenyl)sulfonylamine

Uniqueness

(4-Chloro-3-pentyloxyphenyl)sulfonylamine is unique due to the presence of the pentyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

CAS No.

914619-83-3

Molecular Formula

C17H21ClN2O3S

Molecular Weight

368.9g/mol

IUPAC Name

4-chloro-3-pentoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C17H21ClN2O3S/c1-2-3-4-10-23-17-11-15(7-8-16(17)18)24(21,22)20-13-14-6-5-9-19-12-14/h5-9,11-12,20H,2-4,10,13H2,1H3

InChI Key

SXJUVHUFNHWHKQ-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl

Origin of Product

United States

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